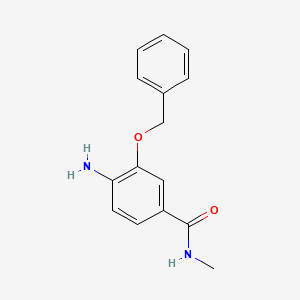

4-Amino-3-(benzyloxy)-N-methylbenzamide

Description

4-Amino-3-(benzyloxy)-N-methylbenzamide is a benzamide derivative characterized by a benzyloxy group at position 3, an amino group at position 4, and an N-methyl substitution on the amide nitrogen. This compound is primarily utilized in pharmaceutical and chemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. For instance, structurally related benzamides have been explored as bromodomain inhibitors () or anion transporters ().

Properties

IUPAC Name |

4-amino-N-methyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-17-15(18)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFUZNJFBWSONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Methyl 4-amino-3-hydroxybenzoate

A well-documented route begins with methyl 4-amino-3-hydroxybenzoate, which undergoes acetylation to protect the amino group, followed by benzylation of the phenolic hydroxyl group:

Acetylation: Acetyl chloride reacts with methyl 4-amino-3-hydroxybenzoate in a mixed solvent system (p-xylene and THF) at 70 °C for 16 hours to yield methyl 4-acetamido-3-hydroxybenzoate with a high yield (~92%).

Benzylation: The phenol is alkylated with benzyl bromide in the presence of potassium carbonate in DMF at 70 °C for 16 hours, producing methyl 4-acetamido-3-(benzyloxy)benzoate with about 71% yield.

Hydrolysis: The methyl ester is hydrolyzed with lithium hydroxide to give the corresponding acid intermediate, which can be further converted to amides.

Amide Formation and N-Methylation

The acid intermediate is coupled with methylamine or N-methyl amines under standard amide coupling conditions (e.g., using coupling reagents like EDCI, DCC, or via acid chlorides) to form the N-methylbenzamide derivative. This step can be performed after deprotection of the acetyl group if necessary.

Alternatively, direct acylation of the amino group with N-methylbenzoyl chloride under basic conditions can yield the target compound.

Reduction of Nitro Precursors

Another route involves preparing methyl 3-(benzyloxy)-4-nitrobenzoate, which is then reduced to methyl 4-amino-3-(benzyloxy)benzoate:

- Reduction: Iron powder and glacial acetic acid are used at 20–40 °C for 4 hours to reduce the nitro group efficiently.

This intermediate can then be converted to the amide by hydrolysis and subsequent coupling.

Industrial and Large-Scale Considerations

For industrial production, the synthetic routes are optimized for scale, yield, and cost-efficiency:

- Use of continuous flow reactors for consistent reaction control and high throughput.

- Selection of solvents and catalysts to maximize yield and minimize impurities.

- Recycling of reagents such as acetic acid and diacetyl oxide in acetylation steps to improve sustainability.

Comparative Table of Key Synthetic Steps

Detailed Research Findings

Acetylation and Benzylation : The acetylation step is crucial to protect the amino group and prevent side reactions during benzylation of the phenol. The use of p-xylene and THF as co-solvents provides an effective medium for acetylation with acetyl chloride.

Reduction Efficiency : Iron powder in glacial acetic acid is an effective and mild reducing agent for converting nitro groups to amino groups without affecting other sensitive functionalities, yielding high purity products.

Amide Coupling : The formation of the amide bond is typically achieved through classical coupling methods, with variations depending on the availability of acid chlorides or coupling reagents. The N-methylation can be introduced either by using N-methyl amines or by methylation of the amide nitrogen after coupling.

Industrial Process Optimization : Continuous flow reactors and solvent recycling improve the scalability and environmental footprint of the synthesis, important for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzyloxy)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro intermediates results in amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a pharmacological agent, particularly in cancer research. Its structure allows for the formation of hydrogen bonds and π-π interactions, which are crucial for modulating biological activity. Research indicates that 4-Amino-3-(benzyloxy)-N-methylbenzamide may inhibit specific enzymes involved in cancer pathways, making it a promising scaffold for developing new therapeutic agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was reported to have an IC50 value in the low micromolar range against breast cancer cells, indicating strong antiproliferative effects. Moreover, it shows selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications.

Materials Science

Synthesis of Advanced Materials

this compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactivity, enabling researchers to create materials with specific properties tailored for applications in nanotechnology and polymer science . The compound's ability to undergo various chemical reactions, such as oxidation and substitution, further enhances its utility in materials development.

Biological Studies

Enzyme Interaction Studies

The compound is employed in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural features facilitate interactions with biological targets, making it valuable in understanding the underlying mechanisms of diseases at the molecular level. Additionally, investigations into its antimicrobial properties have revealed that it can inhibit the growth of certain microbial strains, suggesting potential applications in antibiotic development.

Case Studies

Several notable studies highlight the compound's therapeutic potential:

- Inhibition of Cancer Cell Proliferation : A study found that this compound effectively inhibited proliferation in breast cancer cell lines with a significant reduction in cell viability at micromolar concentrations.

- Selective Toxicity : Research indicated that the compound selectively targets cancer cells while exhibiting reduced toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(benzyloxy)benzamide | Lacks dimethylamino group | Different biological profile |

| This compound | Contains one methyl group | Altered solubility and reactivity |

| 4-Amino-3-(benzyloxy)-N,N-diethylbenzamide | Ethyl groups instead of methyl | Variations in enzyme inhibition |

The presence of both benzyloxy and methyl groups in this compound contributes to its enhanced lipophilicity and biological interactions compared to other analogs.

Mechanism of Action

The mechanism of action of 4-Amino-3-(benzyloxy)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and benzyloxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Benzamides

Key Observations :

- N-Alkyl groups (methyl vs.

Table 2: Reaction Conditions and Yields of Selected Compounds

Key Observations :

- Ultrasonic methods () significantly reduce reaction times compared to conventional reflux (), highlighting the importance of green chemistry tools in optimizing benzamide synthesis.

- Iron-mediated reductions () achieve high yields (95%), suggesting efficient pathways for introducing amino groups in related structures.

Table 3: Bioactivity and Toxicity Comparisons

Key Observations :

- The target compound’s lack of reported hazards () contrasts with anomeric amides (), which require stringent safety measures due to mutagenicity risks.

- Structural analogs like N-methylsalicylamide () exhibit anion transport activity, suggesting that substitutions at positions 3 and 4 in benzamides could modulate biological function.

Physicochemical Properties

Table 4: Solubility and Stability Data

Key Observations :

- Amphiphilic derivatives () demonstrate improved solubility in organic solvents due to alkyl chain incorporation, a strategy applicable to optimizing the target compound’s formulation.

- Iodo- and hydroxy-substituted analogs () exhibit lower aqueous solubility, emphasizing the role of polar groups in modulating hydrophilicity.

Biological Activity

4-Amino-3-(benzyloxy)-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

The compound this compound possesses a unique structure characterized by the presence of an amino group, a benzyloxy moiety, and a methyl group attached to the nitrogen atom. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and benzyloxy groups facilitate binding to active sites on enzymes or receptors, potentially acting as inhibitors or modulators. This interaction can influence various signaling pathways within cells, leading to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and viruses. For instance, compounds derived from similar structures have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis and other Gram-positive bacteria .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have demonstrated that derivatives of 4-amino-3-benzamides can inhibit the growth of cancer cells by targeting specific receptor tyrosine kinases (RTKs) involved in tumor progression. In vitro assays have shown significant cytotoxicity against several cancer cell lines, suggesting that structural modifications can enhance these effects .

Case Study: Antiviral Activity

A notable study highlighted the antiviral properties of similar compounds against filoviruses such as Ebola and Marburg viruses. Compounds based on the 4-(aminomethyl)benzamide framework demonstrated low micromolar EC50 values in inhibiting viral entry into host cells, indicating promising therapeutic potential against these deadly viruses .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the benzamide ring can significantly alter binding affinity and selectivity for target enzymes or receptors. Such findings underscore the importance of chemical structure in designing effective therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, benzyloxy group, methyl group | Antimicrobial, anticancer |

| 4-Amino-3-(benzyloxy)benzamide | Lacks methyl group | Altered biological activity |

| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Two methyl groups | Enhanced binding affinity, varied biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.